2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
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Overview
Description
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxamide is a heterocyclic compound with the molecular formula C13H14N2O. It is a derivative of carbazole, a compound known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by further functionalization. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The carboxamide group can then be introduced through subsequent reactions, such as acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide involves its interaction with specific molecular targets. For example, certain derivatives of this compound are known to inhibit the activity of enzymes such as SirT1, which plays a role in regulating cellular processes like aging and metabolism . The compound’s effects are mediated through pathways involving acetylation and deacetylation of proteins .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydrocarbazole
- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
- 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxamide is unique due to its specific functional groups that confer distinct biological activities and chemical reactivity. Its ability to act as a scaffold for drug development and its diverse applications in various fields make it a compound of significant interest .
Properties
CAS No. |
352549-39-4 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide |
InChI |
InChI=1S/C13H14N2O/c14-13(16)10-6-3-5-9-8-4-1-2-7-11(8)15-12(9)10/h1-2,4,7,10,15H,3,5-6H2,(H2,14,16) |
InChI Key |
YMLOFDJHJSQCSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)N |
Origin of Product |
United States |
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